![molecular formula C8H6BrNO2 B6600252 8-bromo-1H,3H,4H-pyrano[4,3-c]pyridin-4-one CAS No. 1939174-12-5](/img/structure/B6600252.png)
8-bromo-1H,3H,4H-pyrano[4,3-c]pyridin-4-one
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Overview
Description
8-Bromo-1H,3H,4H-pyrano[4,3-c]pyridin-4-one (8-BPP) is a synthetic organic compound with a molecular formula of C7H6BrNO2. It is a heterocyclic compound, which means that its structure contains both carbon and nitrogen atoms in a ring. 8-BPP is an important intermediate in organic synthesis and has been used in various areas of research. It is also a valuable tool for drug discovery and development, as it has been found to possess various biological activities.
Mechanism of Action
The exact mechanism of action of 8-bromo-1H,3H,4H-pyrano[4,3-c]pyridin-4-one is not yet fully understood. However, it is thought to act by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2). Inhibition of COX-2 is thought to reduce inflammation and may also be involved in the anti-cancer effects of this compound.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-cancer effects, as well as being a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2). Additionally, this compound has been studied as an antioxidant, as it has been found to scavenge free radicals. It has also been found to have neuroprotective effects, which may be useful in the treatment of Alzheimer’s disease.
Advantages and Limitations for Lab Experiments
The main advantage of using 8-bromo-1H,3H,4H-pyrano[4,3-c]pyridin-4-one in lab experiments is that it is a relatively simple compound to synthesize. Additionally, it has a wide range of potential applications and can be used in a variety of experiments. The main limitation of using this compound in lab experiments is that the exact mechanism of action is not yet fully understood, so it is difficult to predict the effects of using this compound in different experiments.
Future Directions
There are a number of potential future directions for 8-bromo-1H,3H,4H-pyrano[4,3-c]pyridin-4-one research. One possibility is to further investigate its anti-inflammatory and anti-cancer effects. Another possibility is to investigate its potential as an antioxidant and its potential for use in the treatment of Alzheimer’s disease. Additionally, further research could be done to investigate its mechanism of action, as this could lead to new applications for this compound. Finally, further research could be done to investigate its potential as a drug delivery system, as this could open up new possibilities for drug development.
Synthesis Methods
8-bromo-1H,3H,4H-pyrano[4,3-c]pyridin-4-one can be synthesized by several methods, but the most common is the reaction of 4-hydroxy-2-bromobenzaldehyde with pyridine in the presence of an acid catalyst. This reaction yields this compound as the main product, along with other minor products. The reaction is usually carried out at room temperature and requires a few hours to complete.
Scientific Research Applications
8-bromo-1H,3H,4H-pyrano[4,3-c]pyridin-4-one has been used in various scientific research studies. It has been found to have anti-inflammatory and anti-cancer effects, as well as being a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2). It has also been studied as a potential treatment for Alzheimer’s disease, as it has been found to have neuroprotective effects. Additionally, this compound has been studied as an antioxidant, as it has been found to scavenge free radicals.
properties
IUPAC Name |
8-bromo-1H-pyrano[4,3-c]pyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c9-7-2-10-1-5-6(7)3-12-4-8(5)11/h1-2H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVOFDVYIRNDBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=NC=C2C(=O)CO1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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